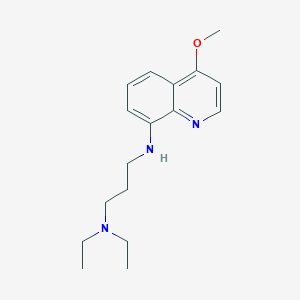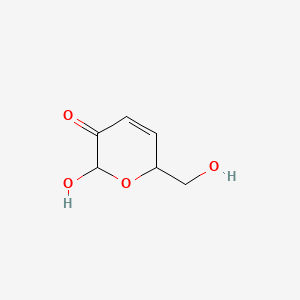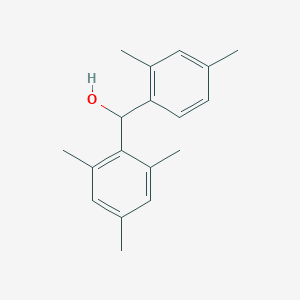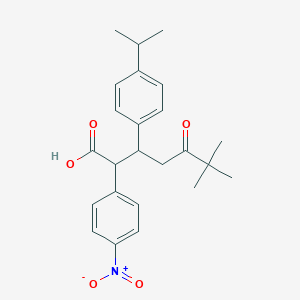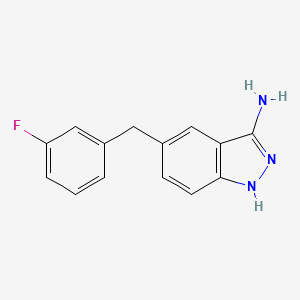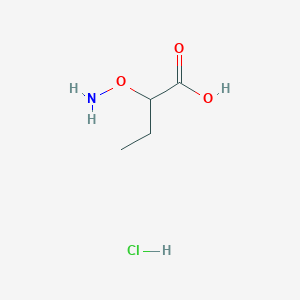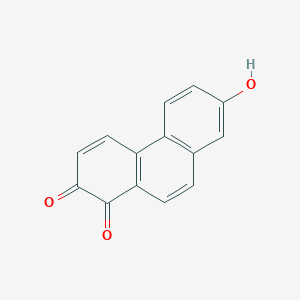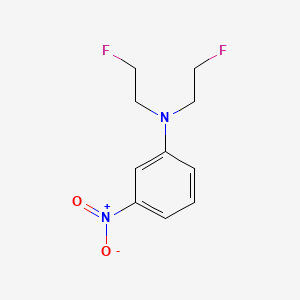
6-Chloro-5-(cyclopropanesulfonamido)pyridin-3-ylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid is a boronic acid derivative with a unique structure that includes a pyridine ring substituted with a chloro group, a cyclopropanesulfonamido group, and a boronic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include:
Aryl Halide: 6-chloro-5-(cyclopropanesulfonamido)pyridine
Boronic Acid: Boronic acid derivative
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically between 80-100°C
Industrial Production Methods
Industrial production of (6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid may involve optimization of the Suzuki-Miyaura coupling reaction to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
化学反应分析
Types of Reactions
(6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid ester or boronate.
Reduction: Reduction of the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions at the chloro group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Boronic acid esters or boronates.
Reduction: 5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid.
Substitution: Various substituted pyridine derivatives.
科学研究应用
(6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its boronic acid moiety, which can inhibit proteasomes.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of (6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound can inhibit proteasomes by binding to the active site, thereby preventing the degradation of proteins and leading to cell death in cancer cells.
相似化合物的比较
Similar Compounds
- (6-chloro-5-(methylsulfonamido)pyridin-3-yl)boronic acid
- (6-chloro-5-(ethylsulfonamido)pyridin-3-yl)boronic acid
- (6-chloro-5-(propylsulfonamido)pyridin-3-yl)boronic acid
Uniqueness
(6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid is unique due to the presence of the cyclopropanesulfonamido group, which imparts distinct steric and electronic properties compared to other sulfonamido derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and material science.
属性
分子式 |
C8H10BClN2O4S |
|---|---|
分子量 |
276.51 g/mol |
IUPAC 名称 |
[6-chloro-5-(cyclopropylsulfonylamino)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H10BClN2O4S/c10-8-7(3-5(4-11-8)9(13)14)12-17(15,16)6-1-2-6/h3-4,6,12-14H,1-2H2 |
InChI 键 |
IGCGLFRPQXUEIQ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(N=C1)Cl)NS(=O)(=O)C2CC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-dichloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13996454.png)
![n-Benzyl-1-[(4-chlorophenyl)sulfanyl]-n-{[(4-chlorophenyl)sulfanyl]methyl}methanamine](/img/structure/B13996462.png)
![ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate](/img/structure/B13996465.png)
